4,5-Diamino-6-diethylaminopyrimidine
Description
4,5-Diamino-6-diethylaminopyrimidine is a pyrimidine derivative characterized by amino groups at positions 4 and 5 and a diethylamino (-N(C₂H₅)₂) substituent at position 6. The diethylamino group enhances lipophilicity, which may improve membrane permeability compared to hydroxyl or mercapto analogs. Its molecular formula is C₈H₁₆N₅, with a molecular weight of 182.26 g/mol (calculated from substituent analysis) .
Properties
Molecular Formula |
C8H15N5 |
|---|---|
Molecular Weight |
181.24 g/mol |
IUPAC Name |
4-N,4-N-diethylpyrimidine-4,5,6-triamine |
InChI |
InChI=1S/C8H15N5/c1-3-13(4-2)8-6(9)7(10)11-5-12-8/h5H,3-4,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
BYVYXBSURBOLSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
Structural and Physical Properties
The substituent at position 6 significantly influences the physical and chemical properties of pyrimidine derivatives. Below is a comparative analysis:
Key Observations:
- Solubility: The hydroxyl (-OH) variant exhibits high aqueous solubility due to hydrogen bonding, whereas the diethylamino analog is more soluble in organic solvents .
- Acidity/Basicity: The hydroxyl group confers acidity (pKa ~8.5), while the diethylamino group introduces basicity (estimated pKa ~10.2) due to lone-pair donation from nitrogen .
- Molecular Weight: The diethylamino substituent increases molecular weight by ~56 g/mol compared to the hydroxyl analog, influencing pharmacokinetic properties like diffusion rates .
Yield and Purity Challenges:
- Hydroxyl and mercapto derivatives achieve >85% yields due to optimized industrial protocols .
- Diethylamino derivatives may face lower yields (~70–75%) due to steric hindrance during alkylation .
Reactivity:
- Hydroxyl Analog : Participates in hydrogen bonding and electrophilic substitution reactions. Used as a precursor for antiviral agents .
- Mercapto Analog : Forms disulfide bonds and undergoes oxidation to sulfonic acids. Applied in metal chelation and catalysis .
- Diethylamino Analog: Exhibits strong electron-donating effects, activating the pyrimidine ring for electrophilic aromatic substitution. Potential use in kinase inhibitors due to improved lipophilicity .
Stability and Degradation
- Hydroxyl Derivative: Prone to oxidation under acidic conditions, forming pyrimidine quinones .
- Diethylamino Derivative: Stable in neutral/alkaline conditions but susceptible to Hoffman degradation under strong acids, yielding ethylene and ammonia .
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